TMS Group Stoichiometry: Bis-Silyl vs. Mono-Silyl
N,N-Bis(trimethylsilyl)benzenesulfonamide delivers two moles of transferable trimethylsilyl groups per mole of reagent, compared to only one TMS group for its closest structural analog, N-trimethylsilylbenzenesulfonamide (CAS 17865-14-4) . In synthetic protocols requiring exhaustive N,O-bis‑protection or two sequential silylation events, the bis‑silyl reagent eliminates the need for a second equivalent of a mono‑silyl reagent, reducing both reagent inventory and byproduct burden .
| Evidence Dimension | Number of transferable TMS groups per molecule |
|---|---|
| Target Compound Data | 2 TMS groups per molecule (MW 301.55 g·mol⁻¹) |
| Comparator Or Baseline | N-Trimethylsilylbenzenesulfonamide (CAS 17865-14-4): 1 TMS group per molecule (MW 229.37 g·mol⁻¹) |
| Quantified Difference | 2× TMS loading; on an equal-mass basis, the bis‑silyl reagent provides approximately 1.3× more TMS equivalents per gram than the mono‑silyl analog |
| Conditions | Stoichiometric comparison based on molecular formulae and TMS count per molecule |
Why This Matters
For procurement, choosing the bis‑silyl compound reduces the mass of reagent required to achieve a given molar excess of TMS protection, directly lowering unit consumption in scaled reactions.
